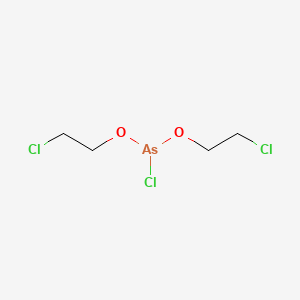
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is a stereoisomer of a dihydroindole derivative This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at the 2nd and 3rd positions of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of indole derivatives using chiral catalysts. This method allows for the selective reduction of the indole ring while maintaining the desired stereochemistry at the 2nd and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired product with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2,3-dimethylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2S,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2R,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and three-dimensional structure make it valuable for applications requiring high selectivity and specificity.
Propiedades
Número CAS |
7356-42-5 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
NNPSOAOENINXMR-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC2=CC=CC=C12)C |
SMILES canónico |
CC1C(NC2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)



![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)


![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)


